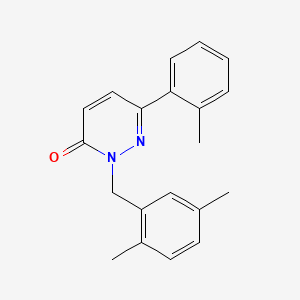

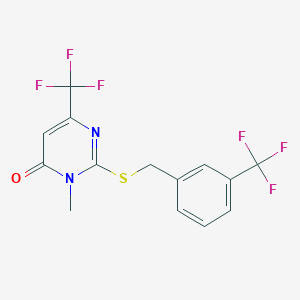

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C16H14FN3O2S. It is a derivative of benzothiazole, which is a privileged bicyclic ring system with multiple applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives can be synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . Another method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has been explored as a potential antibacterial agent . Researchers have screened this compound in vitro against both Gram-positive and Gram-negative bacteria. The results indicate profound antimicrobial activity, making it a promising candidate for combating bacterial infections.

Anticancer Potential

Quinazoline derivatives, including those containing the benzothiazole moiety, have demonstrated diverse pharmacodynamic effects. In particular, the quinazoline-4(3H)-one ring system is associated with antitumor properties. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). While further studies are needed, 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide could contribute to the development of novel anticancer agents .

Anti-inflammatory Applications

Quinazoline derivatives have also shown anti-inflammatory effects. By modulating inflammatory pathways, compounds like 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide may have therapeutic potential in managing inflammatory conditions .

Potential as a DHFR Inhibitor

Certain quinazoline derivatives act as potent lipophilic dihydrofolate reductase (DHFR) inhibitors. While the exact role of 3-fluoro-N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide in this context requires validation, it could contribute to the development of new-generation DHFR inhibitors .

Physicochemical Property Estimation

Researchers can use real-time predictors to estimate physicochemical properties based on the compound’s structure. These predictions aid in understanding its behavior in biological systems .

Orientations Futures

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown strong antimicrobial action against different microbial species .

Mode of Action

It can be inferred that the compound likely interacts with its targets to inhibit their function, leading to its antimicrobial effects .

Biochemical Pathways

Similar compounds have been shown to affect various microbial species, suggesting that they may interfere with essential biochemical pathways in these organisms .

Result of Action

Based on the antimicrobial effects observed for similar compounds, it can be inferred that the compound likely leads to the inhibition of essential microbial functions, resulting in the death of the microbes .

Propriétés

IUPAC Name |

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-11-6-3-7-12-13(11)17-15(22-12)19-18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYXWGDETQENCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)